4-[(Ethoxymethyl)sulfanyl]phenol
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Overview
Description
4-[(Ethoxymethyl)sulfanyl]phenol is an organic compound with the molecular formula C9H12O2S. This compound is characterized by the presence of an ethoxymethyl group attached to a sulfanyl group, which is further connected to a phenol ring. It is a colorless to light yellow solid that is soluble in organic solvents such as ethanol, ether, and dimethylformamide .
Preparation Methods
The preparation of 4-[(Ethoxymethyl)sulfanyl]phenol generally involves the reaction of methyl phenol (or m-cresol) with ethyl chloromethyl ether . The specific preparation method can be determined according to specific experimental conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Ethoxymethyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid or base catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Ethoxymethyl)sulfanyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfanyl and phenolic groups on biological systems.
Industry: The compound is used in the production of dyes, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Ethoxymethyl)sulfanyl]phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
4-[(Ethoxymethyl)sulfanyl]phenol can be compared with other similar compounds, such as:
4-(Methylthio)phenol: This compound has a methylthio group instead of an ethoxymethyl group, resulting in different chemical and biological properties.
4-(Ethoxymethyl)phenol: This compound lacks the sulfanyl group, which affects its reactivity and applications.
4-(Hydroxymethyl)sulfanylphenol: This compound has a hydroxymethyl group instead of an ethoxymethyl group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
4-(ethoxymethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSOCJMUPIHRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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